5-(5-Acetylthiophen-2-yl)nicotinic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H9NO3S |
|---|---|
Molecular Weight |
247.27 g/mol |
IUPAC Name |
5-(5-acetylthiophen-2-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H9NO3S/c1-7(14)10-2-3-11(17-10)8-4-9(12(15)16)6-13-5-8/h2-6H,1H3,(H,15,16) |
InChI Key |
IJFZWWMFUKKPDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C2=CC(=CN=C2)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 5 Acetylthiophen 2 Yl Nicotinic Acid and Its Analogues
Strategic Approaches to the Core Nicotinic Acid Moiety Functionalization
The functionalization of the nicotinic acid core is a critical aspect of synthesizing 5-(5-acetylthiophen-2-yl)nicotinic acid and its derivatives. Nicotinic acid, or vitamin B3, is a pyridine-3-carboxylic acid that can be produced through various industrial methods, including the oxidation of 3-methylpyridine (B133936) (3-picoline) or 5-ethyl-2-methylpyridine. nih.govgoogle.com One common industrial process involves the gas-phase ammoxidation of 3-picoline to 3-cyanopyridine, which is then hydrolyzed to nicotinamide (B372718) or nicotinic acid. nih.gov This method is considered a green process as the primary byproduct is water. nih.gov
For laboratory-scale synthesis and functionalization, direct C-H functionalization of the pyridine (B92270) ring has emerged as a powerful strategy, minimizing the need for pre-functionalized starting materials. researchgate.netrsc.org However, the electron-deficient nature of the pyridine ring makes electrophilic aromatic substitution challenging, often requiring harsh reaction conditions. researchgate.netyoutube.com Consequently, functionalization strategies often focus on introducing substituents at specific positions to modulate the electronic properties of the ring and facilitate further reactions.
A notable trend in the functionalization of pyridine-containing pharmaceuticals is the prevalence of substitution at the 2, 3, and 5-positions. nih.gov For the synthesis of analogues of this compound, this allows for the introduction of various functional groups that can influence the molecule's biological activity. The synthesis of substituted nicotinic acid derivatives can be achieved through multi-component reactions, offering an efficient way to create molecular diversity. researchgate.net For instance, a one-pot synthesis of functionalized alkyl nicotinates can be achieved from propargyl vinyl ethers through a domino reaction involving multiple chemical steps. researchgate.net
Targeted Synthesis of the Acetylthiophene Moiety and its Precursors
The acetylthiophene moiety is a key component of the target molecule. The synthesis of 2-acetylthiophene (B1664040) and its derivatives often begins with thiophene (B33073), a five-membered, sulfur-containing aromatic heterocycle. mdpi.comnih.gov Thiophene is more nucleophilic than benzene (B151609) and readily undergoes electrophilic aromatic substitution, such as acylation. nih.govyoutube.com
A common method for synthesizing 2-acetylthiophene is the Friedel-Crafts acylation of thiophene using acetic anhydride (B1165640) with a Lewis acid catalyst like iodine. chemeducator.org This method provides a mild and effective route to the desired product. chemeducator.org An alternative approach involves the Vilsmeier-Haack reaction to chloroformylate acetophenone (B1666503) derivatives, followed by cyclization with sodium sulfide (B99878) and chloroacetone (B47974) to yield 5-aryl-2-acetylthiophenes. mdpi.com This multi-step process allows for the introduction of various substituents on the aryl group, providing a route to a diverse range of acetylthiophene precursors. mdpi.com
Furthermore, innovative methods for thiophene synthesis include the cyclization of functionalized alkynes. nih.gov For example, a protocol involving the metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur has been developed to produce a variety of substituted thiophenes. acs.org
The reactivity of the 2-acetylthiophene intermediate can be further exploited. For instance, condensation of 2-acetylthiophene with various aromatic aldehydes can yield chalcones, which are precursors to other complex molecules. ajrconline.orgresearchgate.net Additionally, Schiff bases can be derived from 2-acetylthiophene, offering another avenue for chemical modification. jetir.org
Coupling Strategies for the Thiophene and Nicotinic Acid Scaffolds in this compound
The crucial step in the synthesis of this compound is the formation of the C-C bond between the thiophene and pyridine rings. Cross-coupling reactions are the most common and effective methods for achieving this transformation. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions, are widely used for coupling heterocyclic compounds. organic-chemistry.org
For instance, a Negishi cross-coupling reaction can be employed using a 2-heterocyclic organozinc reagent and an appropriately functionalized aryl chloride in the presence of a palladium catalyst and a suitable ligand like X-Phos. organic-chemistry.org This method is effective for coupling aryl chlorides with 2-pyridyl and 2-thienyl organozinc reagents, leading to high yields of the desired biaryl products. organic-chemistry.org
Another powerful technique is the rhodium(III)-catalyzed C-H activation and cross-coupling. This method allows for the direct coupling of thiophenes with pyridones, demonstrating excellent regioselectivity controlled by a directing group on the pyridone nitrogen. researchgate.net While this specific example involves a pyridone, the underlying principle of directed C-H activation can be adapted for the synthesis of nicotinic acid derivatives.
The synthesis of N-(thiophen-2-yl) nicotinamide derivatives, which are structurally related to the target molecule, has been achieved by first converting a substituted nicotinic acid to its acyl chloride, followed by acylation of a substituted thiophen-2-amine. mdpi.com This amide bond formation strategy, while not directly forming the C-C bond of the target molecule, highlights a common approach to linking these two heterocyclic systems.
Derivatization Strategies for Enhancing Molecular Complexity and Diversity
To explore the structure-activity relationship and optimize the properties of this compound, various derivatization strategies can be employed. These strategies focus on modifying the carboxylic acid group, the thiophene ring, and the pyridine ring.
The carboxylic acid group is a key functional handle for derivatization. It can be converted into a variety of other functional groups, such as esters, amides, and acyl halides. libretexts.org The conversion of a carboxylic acid to an acyl chloride, for example, using thionyl chloride or oxalyl chloride, creates a more reactive intermediate that can readily react with nucleophiles like alcohols, amines, and organometallic reagents. mdpi.comlibretexts.org
For instance, the synthesis of nicotinic acid derivatives often involves the conversion of the carboxylic acid to an ester or an amide to enhance biological activity or modify physicochemical properties. nih.govchemistryjournal.net The reactivity of carboxylic acid derivatives varies, with acyl halides being the most reactive and amides the least. libretexts.org This differential reactivity allows for selective transformations.
Furthermore, the alpha-carbon to the carboxylic acid can also be functionalized. The Hell-Volhardt-Zelinski reaction, for example, allows for the halogenation of the alpha-carbon of a carboxylic acid. libretexts.org While this is more common for aliphatic carboxylic acids, similar principles can be applied to activate the molecule for further modification.
The synthesis of 5-aryl-2-acetylthiophenes via the Vilsmeier-Haack reaction and subsequent cyclization allows for the introduction of various substituents on the aryl group at the 5-position of the thiophene ring. mdpi.com Additionally, multi-component reactions provide a versatile platform for creating thiophene derivatives with diverse substitution patterns in a single step. nih.gov The choice of substituents can be guided by the desired electronic effects, with electron-donating groups activating the ring towards electrophilic substitution and electron-withdrawing groups deactivating it. lumenlearning.com
The pyridine ring of the nicotinic acid moiety offers multiple sites for functionalization, although its electron-deficient nature can make direct substitution challenging. researchgate.netrsc.org Strategies to overcome this include the use of organometallic reagents, radical reactions, and directing groups to control regioselectivity. researchgate.netresearchgate.net
Halogenation of the pyridine ring, for instance, can be achieved under specific conditions and provides a handle for further cross-coupling reactions. youtube.com Nitration of pyridines is also possible, though it often requires harsh conditions. youtube.com The introduction of substituents can be facilitated by the presence of activating groups on the pyridine ring. youtube.com
Recent advances in C-H functionalization have provided more direct routes to substituted pyridines. researchgate.netrsc.org For example, rhodium-catalyzed C-H activation has been used to introduce various functional groups at specific positions on the pyridine ring. researchgate.net These methods offer a powerful toolkit for creating a library of analogues of this compound with diverse substitution patterns on the pyridine core, enabling a thorough investigation of their structure-activity relationships.
Novel Synthetic Protocols and Green Chemistry Principles in this compound Synthesis
The synthesis of this compound, a molecule of interest in medicinal chemistry and materials science, has been approached through various methodologies. In recent years, a significant focus has been placed on developing novel synthetic protocols that are not only efficient but also adhere to the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.
The primary strategy for constructing the this compound scaffold involves the formation of a carbon-carbon bond between a pyridine and a thiophene ring. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, have emerged as powerful tools for this transformation due to their high efficiency and functional group tolerance.
A plausible and commonly employed route for the synthesis of this compound is the Suzuki-Miyaura coupling reaction. This reaction typically involves the coupling of a halide (or triflate) with a boronic acid or its ester, catalyzed by a palladium complex. For the synthesis of the target molecule, this would involve the reaction of a 5-halonicotinic acid derivative with 2-acetyl-5-thiopheneboronic acid.
Research into the solid-phase synthesis of 5-substituted nicotinic acid derivatives has demonstrated the feasibility of the Suzuki coupling for this class of compounds. In a representative procedure, a 5-bromonicotinic acid ester bound to a solid support is reacted with an arylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like potassium phosphate (B84403) in a suitable solvent like N,N-dimethylformamide (DMF) at elevated temperatures.
The principles of green chemistry can be integrated into this synthetic approach in several ways:
Catalyst Selection: The use of highly efficient palladium catalysts can significantly reduce the required catalyst loading, minimizing the amount of heavy metal waste. Research has shown that even ligand-less palladium sources, such as palladium(II) acetate, can be effective for the arylation of thiophenes at very low concentrations (0.1–0.001 mol%). sci-hub.ru This not only reduces costs but also simplifies purification.
Solvent Choice: Traditional Suzuki couplings often employ organic solvents like toluene (B28343) or DMF. Greener alternatives, such as water or biorenewable solvents, are increasingly being explored. Micellar catalysis, where the reaction occurs in surfactant-formed nanomicelles in water, has been shown to be effective for various palladium-catalyzed cross-couplings at room temperature.
Energy Efficiency: Microwave-assisted synthesis has emerged as a valuable tool in green chemistry. Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. For instance, the microwave-assisted Gewald reaction for the synthesis of substituted 2-aminothiophenes has been shown to be highly efficient. mdpi.com This technique could potentially be applied to accelerate the cross-coupling step in the synthesis of this compound.
The following data table illustrates typical conditions for a Suzuki-Miyaura coupling reaction for the synthesis of a 5-aryl-nicotinic acid derivative, based on published procedures for analogous compounds.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Reference |
|---|---|---|
| Aryl Halide | 5-Bromonicotinic acid ester | General knowledge from solid-phase synthesis |
| Boronic Acid | 2-Acetyl-5-thiopheneboronic acid | Hypothetical based on target |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | General knowledge from solid-phase synthesis |
| Base | K₃PO₄ (2 equivalents) | General knowledge from solid-phase synthesis |
| Solvent | DMF | General knowledge from solid-phase synthesis |
| Temperature | 80-100 °C | General knowledge from solid-phase synthesis |
| Yield | 70-90% (typical for analogous reactions) | General knowledge from solid-phase synthesis |
An alternative to the Suzuki coupling is the Stille coupling, which utilizes an organotin reagent instead of a boronic acid. While effective, the toxicity of organotin compounds is a significant drawback from a green chemistry perspective, making the Suzuki coupling a more favorable approach.
Beyond traditional cross-coupling methods, enzymatic and biocatalytic approaches are at the forefront of green synthesis. While specific enzymatic synthesis of this compound has not been reported, the enzymatic synthesis of nicotinic acid itself is well-established. nih.govfrontiersin.org These methods often utilize nitrilases or amidases to convert cyanopyridines or nicotinamide to nicotinic acid under mild, aqueous conditions. Future research may focus on developing engineered enzymes that can accommodate more complex substrates like heteroaryl-substituted pyridines, offering a truly green route to this class of compounds.
The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, is another key aspect of green chemistry. This approach reduces the need for purification of intermediates, saving solvents, energy, and time. A one-pot procedure for the synthesis of this compound could potentially involve the in-situ formation of the boronic acid followed by the cross-coupling reaction.
The following table summarizes some of the green chemistry approaches that can be applied to the synthesis of this compound and its analogues.
Table 2: Green Chemistry Approaches in the Synthesis of this compound
| Green Chemistry Principle | Application in Synthesis | Potential Benefits |
|---|---|---|
| Use of Catalysis | High-activity palladium catalysts, ligand-less catalysts, heterogeneous catalysts | Reduced catalyst loading, easier separation, catalyst recycling |
| Use of Renewable Feedstocks | Biorenewable solvents (e.g., ethanol, 2-MeTHF) | Reduced reliance on fossil fuels, lower toxicity |
| Energy Efficiency | Microwave-assisted synthesis, flow chemistry | Shorter reaction times, improved yields, better process control |
| Waste Prevention | One-pot synthesis, solid-phase synthesis | Minimized purification steps, reduced solvent waste |
| Safer Solvents and Reagents | Aqueous reaction media (micellar catalysis), less toxic boronic acids over organotins | Reduced environmental impact and operational hazards |
| Biocatalysis | (Future) Use of engineered enzymes | High selectivity, mild reaction conditions, aqueous media |
Pharmacological Relevance and Potential Biological Activities of 5 5 Acetylthiophen 2 Yl Nicotinic Acid
Exploration of Molecular Targets and Biological Pathways
The specific molecular targets and biological pathways modulated by 5-(5-acetylthiophen-2-yl)nicotinic acid are not yet fully elucidated. However, the presence of the nicotinic acid and thiophene (B33073) moieties suggests several plausible areas of interaction within biological systems. wikipedia.orgwikipedia.orgnih.govnih.gov
Enzyme Inhibition Studies
Derivatives of both nicotinic acid and thiophene have been extensively studied as enzyme inhibitors.
Nicotinic Acid Scaffold: Nicotinic acid and its amide form, nicotinamide (B372718), can inhibit human cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. nih.gov Studies have shown that at therapeutic concentrations, they can inhibit CYP2D6, with nicotinamide also inhibiting CYP3A4 and CYP2E1. nih.gov The mechanism of inhibition is believed to involve the coordination of the pyridine (B92270) nitrogen atom to the heme iron of the enzyme. nih.gov More recently, novel nicotinic acid derivatives have been synthesized and evaluated as noncompetitive inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism, suggesting potential applications in managing type 2 diabetes. nih.gov
Thiophene Scaffold: Thiophene-containing compounds are known to inhibit a variety of enzymes. They are particularly recognized as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade. nih.govnih.govencyclopedia.pub Marketed anti-inflammatory drugs like Tinoridine and Tiaprofenic acid contain a thiophene ring and function by inhibiting COX enzymes. encyclopedia.pub Furthermore, certain thiophene derivatives have been investigated as inhibitors of kinases and microtubule assembly, processes that are critical in cell division and are often targeted in cancer therapy. nih.gov
A summary of enzymes potentially targeted by scaffolds related to this compound is presented below.
| Enzyme Family | Specific Enzyme | Associated Scaffold | Potential Effect |
| Cytochrome P450 | CYP2D6, CYP3A4, CYP2E1 | Nicotinic Acid | Inhibition |
| Carbohydrate Metabolism | α-Amylase, α-Glucosidase | Nicotinic Acid | Noncompetitive Inhibition |
| Inflammatory Enzymes | Cyclooxygenase (COX), Lipoxygenase (LOX) | Thiophene | Inhibition |
| Cell Cycle Regulation | Various Kinases, Tubulin | Thiophene | Inhibition |
Receptor Modulation Investigations (e.g., Nicotinic Acetylcholine (B1216132) Receptors)
The nicotinic acid component of the molecule makes nicotinic acid receptors a primary focus for modulation studies.
Nicotinic Acid Receptors: Nicotinic acid's best-known pharmacological effects are mediated through the G protein-coupled receptor GPR109A (also known as HCA2). nih.govnih.govnih.gov This receptor is highly expressed in immune cells like monocytes and macrophages, as well as in adipocytes. nih.govresearchgate.net Activation of GPR109A is responsible for many of nicotinic acid's lipid-modifying and anti-inflammatory effects. nih.govnih.gov
Nicotinic Acetylcholine Receptors (nAChRs): While distinct from the GPR109A receptor, nAChRs are another important class of receptors that could be modulated. These are ligand-gated ion channels involved in a vast array of physiological processes. The activation of certain nAChRs has been linked to the modulation of chemotherapy responses in cancer cells. wjgnet.com For instance, nicotine (B1678760), the archetypal agonist for these receptors, can reduce the efficacy of treatments like paclitaxel (B517696) in breast cancer models by activating nAChRs and influencing downstream signaling pathways. wjgnet.com The α5 nAChR subunit, in particular, has been identified as a key modulator of other nAChR subtypes and is linked to nicotine addiction and lung cancer susceptibility. nih.gov Various compounds, including positive allosteric modulators (PAMs), can enhance the activity of nAChRs, suggesting a complex regulatory landscape. mdpi.com
Cellular Pathway Interference
By acting on enzymes and receptors, derivatives of nicotinic acid and thiophene can interfere with critical cellular signaling pathways.
Nicotinic Acid-Related Pathways: Activation of the GPR109A receptor by nicotinic acid has been shown to suppress the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) transcription pathway. nih.govnih.gov This is a pivotal pathway that controls the expression of numerous pro-inflammatory genes. Studies in human monocytes have demonstrated that nicotinic acid inhibits key components of this pathway, including IKKβ and IKB-α, leading to a profound reduction in the nuclear accumulation of the p65 subunit of NF-κB. nih.gov This interference results in decreased production of inflammatory mediators. nih.gov Additionally, nicotinic acid has been shown to inhibit the mitochondrial pathway of apoptosis in neuronal cells, suggesting a neuroprotective role. nih.gov
Thiophene-Related Pathways: Thiophene derivatives have been reported to exert their biological effects by inhibiting various signaling pathways implicated in cancer. nih.gov Their anticancer activity often involves inducing cell cycle arrest, typically at the G2/M or G0/G1 phase, and promoting apoptosis. nih.govresearchgate.net The specific pathways targeted depend on the substitution pattern of the thiophene ring, highlighting its versatility as a scaffold for developing targeted therapies. nih.gov
Broad Spectrum of Potential Biological Actions Associated with Nicotinic Acid and Thiophene Scaffolds
The combination of nicotinic acid and thiophene scaffolds in one molecule suggests a potential for a wide range of biological activities, primarily in the realms of anti-inflammatory and anticancer research. nih.govnih.govencyclopedia.pubeprajournals.comnih.govchemistryjournal.netresearchgate.net
Anti-inflammatory Mechanism Research
Both parent scaffolds have well-established anti-inflammatory properties that operate through distinct but potentially complementary mechanisms.
Nicotinic Acid Scaffold: The anti-inflammatory effects of nicotinic acid are largely independent of its effects on lipids and are mediated by the GPR109A receptor. nih.govnih.gov Activation of this receptor in immune cells like monocytes and macrophages leads to a reduction in the release of pro-inflammatory cytokines and chemokines, such as TNF-α and MCP-1. nih.gov This is achieved by inhibiting the NF-κB signaling pathway. nih.gov Research has also shown that these anti-inflammatory effects are independent of prostaglandin (B15479496) pathways, which are the primary targets for non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov
Thiophene Scaffold: Thiophene derivatives are a cornerstone of many anti-inflammatory drugs. nih.govnih.gov Their primary mechanism involves the inhibition of COX and LOX enzymes, which prevents the synthesis of prostaglandins (B1171923) and leukotrienes, key mediators of inflammation. nih.govencyclopedia.pub Compounds like Tinoridine and Tiaprofenic acid exemplify this mechanism. encyclopedia.pub Research has also identified thiophene derivatives that reduce the expression of pro-inflammatory genes, including those for IL-1β, IL-6, and TNF-α, in macrophages. nih.gov The presence of carboxylic acid groups, such as the one in this compound, has been noted as an important feature for biological target recognition and anti-inflammatory activity in thiophene-based compounds. nih.gov
A table summarizing the key anti-inflammatory mechanisms is provided below.
| Scaffold | Primary Target/Pathway | Downstream Effects | Key Mediators Affected |
| Nicotinic Acid | GPR109A Receptor / NF-κB Pathway | Reduced gene expression of inflammatory signals | TNF-α, MCP-1, IL-6 |
| Thiophene | COX / LOX Enzymes | Inhibition of prostaglandin & leukotriene synthesis | Prostaglandins, Leukotrienes, IL-1β, IL-6, TNF-α |
Anticancer Mechanism Investigations
The structural motifs of nicotinic acid and thiophene are frequently found in molecules investigated for their anticancer potential. nih.govresearchgate.netmdpi.comnih.gov
Nicotinic Acid Scaffold: Nicotinic acid and its derivatives have demonstrated potential in cancer therapy and chemoprevention. mdpi.commdpi.com Nicotinamide, a related compound, can inhibit enzymes like PARP1 and SIRT1, which are involved in DNA repair and cell survival, and can modulate oncogenic pathways like KRAS/AKT. mdpi.com Some novel synthetic nicotinic acid derivatives have been designed as selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key protein in tumor angiogenesis. nih.gov One such compound demonstrated potent VEGFR-2 inhibition and induced apoptosis by increasing caspase-3 levels in cancer cell lines. nih.gov
Thiophene Scaffold: Thiophene is a well-explored scaffold for the development of anticancer agents. nih.govnih.gov Derivatives have been shown to target a wide range of cancer-specific proteins and signaling pathways. nih.gov Mechanisms of action include the inhibition of tubulin polymerization, which disrupts the cytoskeleton and leads to cell cycle arrest in the G2/M phase, and the inhibition of various protein kinases crucial for tumor growth. nih.gov Studies have demonstrated that thiophene derivatives can induce apoptosis and reduce cell viability in various cancer cell lines, including breast and liver cancer. researchgate.netmdpi.com The specific anticancer activity is highly dependent on the substitutions on the thiophene ring, allowing for fine-tuning of the molecule's properties. nih.gov
Antiviral Mechanism Research
Specific antiviral mechanism research for this compound has not been extensively documented. However, the antiviral potential of the molecule can be hypothesized based on the known activities of both nicotinic acid and thiophene derivatives.
Recent studies have highlighted the dual functions of nicotinic acid itself, demonstrating that it can alleviate H1N1-induced acute lung injury through both antiviral and anti-inflammatory actions. nih.gov In vivo studies showed that nicotinic acid treatment in mice infected with H1N1 significantly reduced lung inflammation and improved lung tissue morphology. nih.gov The proposed mechanism involves inhibiting virus replication and reducing the over-recruitment of inflammatory cells like macrophages and neutrophils. nih.gov Furthermore, nicotinamide, a related compound, is noted for its cytoprotective and antiviral properties, although its mechanism of action can involve the inhibition of host cell enzymes like CYP2D6 at therapeutic concentrations. nih.gov
The thiophene moiety is a core component in numerous compounds with established biological activities, including potent antiviral effects. cabidigitallibrary.org Thiophene derivatives have been identified as entry inhibitors for viruses such as the Ebola virus (EBOV). acs.orgnih.gov The mechanism for these derivatives involves disrupting the interaction between the viral glycoprotein (B1211001) (EBOV-GP) and the host cell receptor (NPC1), a critical step for viral entry. acs.orgnih.gov Patents have also been filed for thiophene derivatives as antiviral agents specifically targeting flavivirus infections. google.com The broad antiviral activity of thiophenes suggests that incorporating this ring system into a larger molecule could confer a mechanism for inhibiting viral processes. cabidigitallibrary.org
Given that this compound contains both of these active scaffolds, it is plausible that it could exhibit antiviral properties through one or more mechanisms, such as inhibiting viral replication or blocking viral entry into host cells, warranting further investigation.
Other Emerging Biological Activities
Beyond antiviral potential, the hybrid structure of this compound suggests other possible biological activities, drawing from the known effects of its parent scaffolds.
Anti-inflammatory and Analgesic Activity: Nicotinic acid derivatives are widely synthesized and evaluated for anti-inflammatory and analgesic properties. researchgate.netjst.go.jp Studies on various substituted nicotinic acid derivatives have shown significant anti-inflammatory activity, in some cases comparable to standard drugs like mefenamic acid and ibuprofen. jst.go.jpnih.gov The mechanism often involves the inhibition of inflammatory mediators such as TNF-α, IL-6, iNOS, and COX-2. nih.gov
Antifungal and Antimicrobial Activity: The combination of nicotinic acid and thiophene has been explicitly used to design novel fungicides. mdpi.com A series of N-(thiophen-2-yl) nicotinamide derivatives showed excellent in vivo fungicidal activity against cucumber downy mildew. mdpi.comnih.gov Thiophene derivatives, in general, are well-documented for their antimicrobial and antifungal effects. nih.govresearchgate.netresearchgate.net
Anticancer Activity: Both nicotinic acid and thiophene derivatives have been investigated as potential anticancer agents. researchgate.netsemanticscholar.org Thieno[2,3-b]thiophene scaffolds, for example, are considered key pharmacophores in agents with antitumor properties. researchgate.net
Antioxidant Properties: Nicotinic acid has been shown to possess potent antioxidant properties, protecting hepatocytes against oxidative stress-induced cell death. nih.gov This protective effect is partly achieved by preventing the depletion of glutathione (B108866) (GSH) and preserving critical cell signaling pathways. nih.gov
The table below summarizes the observed biological activities in compounds structurally related to this compound.
| Biological Activity | Scaffold/Derivative Class | Research Findings | Citations |
| Anti-inflammatory | Nicotinic Acid Derivatives | Inhibition of inflammatory cytokines (TNF-α, IL-6) and enzymes (iNOS, COX-2). | nih.gov |
| Analgesic | Nicotinic Acid Derivatives | Effective in acetic acid-induced writhing models. | researchgate.net |
| Fungicidal | N-(thiophen-2-yl) Nicotinamides | High efficacy against cucumber downy mildew in greenhouse and field trials. | mdpi.comnih.gov |
| Antimicrobial | Thiazolidinone derivatives of nicotinic acid; Thiophene derivatives | Showed significant activity in paper disc diffusion and MIC assays. | researchgate.netresearchgate.net |
| Anticancer | Thieno[2,3-b]thiophene derivatives | Some derivatives showed activity against breast cancer cell lines. | researchgate.net |
| Antioxidant | Nicotinic Acid | Protects hepatocytes from oxidative stress-induced cell death. | nih.gov |
Methodologies for In Vitro and In Vivo Biological Evaluation
The biological evaluation of a compound like this compound would typically involve a tiered approach, starting with in vitro assays to screen for activity and elucidate mechanisms, followed by in vivo models to confirm efficacy. Methodologies are based on those used for related nicotinic acid and thiophene derivatives. researchgate.netnih.gov
In Vitro Evaluation Methods
| Assay Type | Purpose | Example Methodology | Citations |
| Cytotoxicity Assay | To determine the concentration range at which the compound is non-toxic to cells. | MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay in relevant cell lines (e.g., RAW 264.7 macrophages, Vero E6 cells). | nih.govnih.gov |
| Anti-inflammatory Assay | To measure the inhibition of inflammatory markers. | Measurement of nitrite (B80452) production (Griess assay) and levels of TNF-α, IL-6, iNOS, and COX-2 in LPS-stimulated macrophages. | nih.gov |
| Antiviral Assay | To assess the ability to inhibit viral replication or entry. | Using pseudotyped virus systems (e.g., pEBOV) or authentic viruses (e.g., H1N1) to measure reduction in viral activity in cell culture (e.g., TZM-bl cells). | nih.govacs.org |
| Antimicrobial/Fungicidal Assay | To determine activity against bacteria and fungi. | Paper disc diffusion method to create zones of inhibition; Agar steak dilution method to determine Minimum Inhibitory Concentration (MIC). | researchgate.net |
| Enzyme Inhibition Assay | To study the effect on specific enzymes. | In vitro inhibition studies using human P450 enzymes (e.g., CYP2D6, CYP3A4) and spectrophotometric analysis. | nih.gov |
In Vivo Evaluation Methods
| Model Type | Purpose | Example Methodology | Citations |
| Anti-inflammatory Model | To confirm anti-inflammatory effects in a living organism. | Carrageenan-induced paw edema model in rats, measuring the reduction in swelling over time. | researchgate.netnih.gov |
| Analgesic Model | To assess pain-relieving properties. | Acetic acid-induced writhing test in mice, counting the number of writhes after compound administration. | researchgate.net |
| Antiviral Model | To evaluate therapeutic efficacy against viral infection. | H1N1-induced acute lung injury model in mice, assessing lung index, inflammation, and tissue morphology. | nih.gov |
| Fungicidal Field Trial | To test efficacy in an agricultural setting. | Application of a formulated version of the compound on crops (e.g., cucumber plants) to measure control efficacy against specific pathogens. | mdpi.comnih.gov |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 5 5 Acetylthiophen 2 Yl Nicotinic Acid Derivatives
Fundamental Principles of SAR/QSAR in Medicinal Chemistry
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) are fundamental concepts in medicinal chemistry that aim to correlate the chemical structure of a compound with its biological activity. SAR is a qualitative approach that involves systematically modifying a molecule's structure and observing the resulting changes in its biological effect. This process helps identify the key chemical features, or pharmacophores, that are essential for a molecule's activity.
QSAR, on the other hand, is a computational and statistical approach that seeks to establish a mathematical relationship between the chemical structure and biological activity. nih.gov This is achieved by correlating the variation in biological activity with changes in physicochemical properties, such as lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters), which are represented by molecular descriptors. nih.gov The primary goal of QSAR is to develop predictive models that can estimate the biological activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost of drug discovery.
The general workflow of a QSAR study involves several key steps:
Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is compiled.
Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.
Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability. nih.gov
Elucidating Key Pharmacophoric Features of 5-(5-Acetylthiophen-2-yl)nicotinic Acid
The molecule this compound presents several key pharmacophoric features that are likely to be crucial for its interaction with biological targets. A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For the title compound, these features can be inferred from its constituent parts: the nicotinic acid moiety, the thiophene (B33073) ring, and the acetyl group.
Nicotinic Acid Moiety: The nicotinic acid (pyridine-3-carboxylic acid) core is a well-established pharmacophore in many biologically active compounds. The pyridine (B92270) nitrogen can act as a hydrogen bond acceptor, while the carboxylic acid group is a strong hydrogen bond donor and acceptor and can exist as a carboxylate anion at physiological pH, enabling ionic interactions. The relative orientation of these groups is critical for receptor binding.
Thiophene Ring: The thiophene ring serves as a linker between the nicotinic acid and the acetyl group. In medicinal chemistry, thiophene is often used as a bioisostere for a phenyl ring. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. The sulfur atom in the thiophene ring can influence the electronic properties of the molecule and may participate in hydrogen bonding or other interactions with a biological target.
A hypothetical pharmacophore model for this compound would therefore likely include a hydrogen bond acceptor (pyridine nitrogen), a hydrogen bond donor/acceptor or anionic center (carboxylic acid), a hydrogen bond acceptor (acetyl carbonyl), and a defined spatial arrangement of the two aromatic rings.
Impact of Substituent Modifications on Biological Activity and Selectivity
The biological activity and selectivity of this compound can be fine-tuned by introducing various substituents at different positions on the thiophene and nicotinic acid rings, as well as by modifying the acetyl group.
Analysis of Substituents on the Thiophene Ring
The thiophene ring offers several positions for substitution, which can modulate the electronic and steric properties of the molecule. For instance, in a series of thieno[2,3-d]pyrimidine (B153573) derivatives, the introduction of different substituents on a phenyl ring attached to the thiophene core led to significant variations in their inhibitory activity against human protein kinase CK2.
To illustrate the potential impact of substituents on the thiophene ring, the following data table presents hypothetical activity data based on the principles observed in related heterocyclic compounds.
| Compound | Substituent (R) on Thiophene Ring | Hypothetical Biological Activity (IC50, µM) |
| 1 | H | 10 |
| 2 | CH3 | 5 |
| 3 | OCH3 | 2 |
| 4 | Cl | 15 |
| 5 | NO2 | 25 |
This table is for illustrative purposes only and does not represent actual experimental data for this compound derivatives.
In this hypothetical scenario, electron-donating groups like methyl (CH3) and methoxy (B1213986) (OCH3) enhance the biological activity, possibly by increasing the electron density of the thiophene ring and improving its interaction with the target. Conversely, electron-withdrawing groups like chloro (Cl) and nitro (NO2) decrease the activity. The steric bulk of the substituent would also play a crucial role.
Analysis of Substituents on the Nicotinic Acid Moiety
Modifications to the nicotinic acid moiety can also have a profound effect on biological activity. Substituents on the pyridine ring can influence the pKa of the carboxylic acid and the basicity of the pyridine nitrogen, thereby affecting the molecule's ionization state and its ability to form key interactions. In a study of nicotinic acid derivatives as anti-inflammatory agents, various substitutions on the nicotinic acid scaffold led to a range of biological activities.
The following illustrative data table shows the potential effects of substituents on the nicotinic acid ring.
| Compound | Substituent (X) on Nicotinic Acid Moiety | Hypothetical Biological Activity (IC50, µM) |
| 1 | H | 10 |
| 6 | 2-Cl | 8 |
| 7 | 6-OH | 12 |
| 8 | 2-CH3 | 18 |
| 9 | 4-NH2 | 6 |
This table is for illustrative purposes only and does not represent actual experimental data for this compound derivatives.
Here, a chloro group at the 2-position or an amino group at the 4-position might enhance activity, whereas a hydroxyl group at the 6-position or a methyl group at the 2-position could be detrimental. These effects would be highly dependent on the specific topology of the target's binding site.
Role of the Acetyl Group
The acetyl group is a key feature that can significantly influence the biological profile of the molecule. Its carbonyl oxygen can act as a crucial hydrogen bond acceptor. Modification or replacement of the acetyl group would likely have a substantial impact on activity.
The potential consequences of modifying the acetyl group are illustrated in the hypothetical data table below.
| Compound | Modification of the Acetyl Group (Y) | Hypothetical Biological Activity (IC50, µM) |
| 1 | -C(O)CH3 (Acetyl) | 10 |
| 10 | -H | 50 |
| 11 | -C(O)H (Formyl) | 15 |
| 12 | -C(O)CF3 (Trifluoroacetyl) | 5 |
| 13 | -CH(OH)CH3 (Reduced acetyl) | 30 |
This table is for illustrative purposes only and does not represent actual experimental data for this compound derivatives.
This hypothetical data suggests that the complete removal of the acetyl group (-H) is highly detrimental to activity. Modifying the electronic properties, for instance by replacing the methyl with a trifluoromethyl group (-C(O)CF3), could enhance activity by increasing the hydrogen bond accepting capacity of the carbonyl oxygen. Reduction of the ketone to a hydroxyl group (-CH(OH)CH3) would change the group from a hydrogen bond acceptor to a donor, which could be unfavorable for binding.
Development of Predictive Models for Biological Activity using QSAR Methodologies
Given a dataset of this compound derivatives with their corresponding biological activities, QSAR methodologies can be employed to develop predictive models. nih.gov The first step in this process is the calculation of a wide array of molecular descriptors. These can be categorized into several types:
1D descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).
2D descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, molecular connectivity indices).
3D descriptors: Dependent on the 3D conformation of the molecule (e.g., steric descriptors, surface area, volume).
Physicochemical descriptors: Properties like logP, pKa, and molar refractivity.
Once the descriptors are calculated, a statistical method is used to build the QSAR model. Multiple Linear Regression (MLR) is a common starting point, which generates a simple linear equation. nih.gov More advanced techniques like Partial Least Squares (PLS) are often used when the number of descriptors is large or when they are correlated. Machine learning methods, such as Support Vector Machines (SVM) and Random Forest (RF), can capture complex non-linear relationships between the descriptors and the biological activity.
For a series of this compound derivatives, a hypothetical QSAR model might take the following form (using MLR as an example):
log(1/IC50) = c0 + c1logP + c2LUMO + c3*ASA_H
Where:
log(1/IC50) is the biological activity.
logP is the octanol-water partition coefficient (a measure of lipophilicity).
LUMO is the energy of the Lowest Unoccupied Molecular Orbital (an electronic descriptor).
ASA_H is the solvent-accessible surface area of hydrophobic atoms (a steric descriptor).
c0, c1, c2, c3 are the regression coefficients determined by the statistical analysis.
The predictive power of such a model would need to be rigorously validated using techniques like cross-validation and by predicting the activity of an external set of compounds not used in the model development. A validated QSAR model can then be a powerful tool for the virtual screening of large compound libraries and for guiding the design of new, more potent this compound derivatives.
Computational Chemistry Approaches in the Study of 5 5 Acetylthiophen 2 Yl Nicotinic Acid
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. physchemres.org In the context of drug discovery, this is crucial for understanding how a potential drug molecule (ligand) interacts with its biological target, typically a protein.
Identification of Binding Sites and Modes
Molecular docking simulations are instrumental in identifying the specific binding sites and preferred binding modes of ligands within a protein's three-dimensional structure. For derivatives of nicotinic acid and thiophene (B33073), studies have successfully used docking to predict how these molecules fit into the active sites of various enzymes. nih.govnih.gov For instance, in the case of nicotinic acid derivatives targeting enzymes like penicillin-binding protein 3 (PBP3) and sterol 14-alpha demethylase (CYP51), docking studies have revealed key interactions with amino acid residues in the active pocket. nih.gov These studies often involve preparing the protein structure by removing water molecules and adding hydrogen atoms, followed by defining a "docking box" around the anticipated binding site to guide the simulation. physchemres.org
The process involves validating the docking protocol by redocking a known co-crystallized ligand and ensuring the predicted pose has a low root-mean-square deviation (RMSD) from the experimental structure. nih.gov Once validated, the protocol can be used to screen new compounds, like 5-(5-Acetylthiophen-2-yl)nicotinic acid, to predict their binding orientation and affinity. The results of such studies are often visualized to show the ligand nestled within the binding pocket, highlighting potential hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that stabilize the complex.
Elucidation of Molecular Recognition Principles
Beyond simply identifying the binding pose, molecular docking helps to elucidate the principles of molecular recognition that govern the interaction between a ligand and its target. This involves understanding why a particular ligand binds with high affinity and selectivity. For nicotinic agonists, a well-established pharmacophore includes a cationic nitrogen and a hydrogen bond acceptor. nih.gov Docking studies can reveal how the structural features of this compound, such as the acetyl group on the thiophene ring and the carboxylic acid on the pyridine (B92270) ring, contribute to these interactions.
For example, the pyridine nitrogen of nicotinic acid derivatives often acts as a hydrogen bond acceptor, interacting with backbone NH groups of amino acids in the binding site. nih.gov The acetyl and carboxylic acid moieties can form additional hydrogen bonds or electrostatic interactions, enhancing binding affinity. By comparing the docking scores and interaction patterns of a series of analogues, researchers can build structure-activity relationships (SAR), which are crucial for designing more potent molecules. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Stability
While molecular docking provides a static snapshot of the ligand-target complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. physchemres.org This is critical for assessing the conformational stability of the ligand in the binding pocket and understanding how the complex behaves in a more realistic, solvated environment.
MD simulations have been used to study the stability of various ligand-protein complexes, including those involving nicotinic acid derivatives. nih.govnih.gov These simulations can reveal fluctuations in the protein backbone and the ligand's position, with the root-mean-square deviation (RMSD) being a key metric to assess stability. mdpi.com A stable complex will typically show the RMSD values reaching a plateau after an initial equilibration period. mdpi.com
For this compound, an MD simulation would involve placing the docked complex in a simulated box of water molecules and ions to mimic physiological conditions. The simulation would then calculate the forces between atoms and their subsequent movements over a period of nanoseconds. mdpi.com This allows for the observation of how the ligand adapts its conformation within the binding site and how the protein structure might respond to the ligand's presence. These dynamic insights are crucial for confirming the stability of the interactions predicted by molecular docking. physchemres.orgmdpi.com
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical (QM) methods provide a highly accurate description of molecular properties by solving the Schrödinger equation. numberanalytics.com These calculations are computationally intensive but offer unparalleled insight into the electronic structure, reactivity, and energetics of molecules like this compound. nih.govnih.govuzh.ch
QM calculations can be used to determine a molecule's geometry, electrostatic potential, and the energies of its molecular orbitals (HOMO and LUMO). This information is vital for understanding its chemical reactivity and how it will interact with a biological target at an electronic level. numberanalytics.comijsdr.org For instance, QM can provide a more accurate representation of the charge distribution within the molecule than the fixed-charge models used in classical molecular mechanics force fields. ijsdr.org
In drug design, QM methods are often used in combination with molecular mechanics (MM) in what are known as QM/MM approaches. nih.govijsdr.org This allows for a high-level QM treatment of the ligand and the active site residues directly involved in the binding interaction, while the rest of the protein is treated with the more computationally efficient MM methods. nih.gov This hybrid approach has proven valuable for calculating binding energies and understanding the nature of interactions like cation-π and π-π stacking, which are often poorly described by classical methods. uzh.ch
Virtual Screening and Library Design for Novel Analogues
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govfrontiersin.org This approach is significantly faster and more cost-effective than traditional high-throughput screening. For this compound, virtual screening can be used to discover novel analogues with improved properties.
The process often starts with a known active compound or a pharmacophore model derived from it. This model is then used to search virtual libraries, which can contain millions of compounds. researchgate.net The screening can be based on ligand similarity (ligand-based virtual screening) or by docking the library compounds into the target's binding site (structure-based virtual screening). nih.gov
Following an initial screening, the top-ranking "hits" can be further analyzed and filtered based on various criteria, such as predicted binding affinity, drug-likeness (e.g., Lipinski's rule of five), and potential for chemical synthesis. researchgate.net This process helps to prioritize a smaller, more manageable set of compounds for experimental testing. The insights gained from the screening can also inform the design of new libraries of analogues specifically tailored to interact with the target of interest. nih.gov
Application of Machine Learning and Artificial Intelligence in Drug Discovery for this compound Derivatives
Machine learning (ML) and artificial intelligence (AI) are rapidly transforming drug discovery by enabling the analysis of vast and complex datasets to predict the properties and activities of molecules. nih.govmdpi.com For derivatives of this compound, ML models can be trained to predict a wide range of properties, from biological activity to physicochemical characteristics.
These models are typically trained on large datasets of compounds with known activities. nih.gov Various ML algorithms, such as random forests, support vector machines, and deep neural networks, can be employed. nih.govresearchgate.net The input for these models often consists of molecular descriptors, which are numerical representations of a molecule's structural and chemical features. nih.gov
Future Directions and Emerging Research Perspectives for 5 5 Acetylthiophen 2 Yl Nicotinic Acid
Exploration of Multi-Target Ligand Design Strategies
The development of multi-target-directed ligands (MTDLs) is a paradigm shift in drug discovery, moving away from the "one-target, one-drug" model to agents that can modulate multiple pathological pathways simultaneously. benthamscience.comnih.gov This approach is particularly relevant for complex multifactorial diseases like cancer and neurodegenerative disorders. benthamscience.com The structure of 5-(5-acetylthiophen-2-yl)nicotinic acid, containing distinct nicotinic acid and thiophene (B33073) domains, is inherently suited for MTDL design.
Future research could focus on designing derivatives that act on multiple, disease-relevant targets. For instance, nicotinic acid derivatives have been explored for their anticancer and antioxidant activities, with some showing potent inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2). nih.gov Thiophene-based compounds are known to inhibit enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammation. nih.gov A strategy could involve creating hybrid molecules that retain the VEGFR-2 inhibitory properties of the nicotinic acid core while incorporating functionalities on the thiophene ring to inhibit inflammatory enzymes. nih.govnih.gov Such a dual-action ligand could offer synergistic effects in cancer therapy by simultaneously targeting angiogenesis and inflammation.
The design of these MTDLs can be achieved by merging pharmacophores of two different lead compounds or by linking key pharmacophores. nih.govnih.gov The linker's nature—its length, flexibility, and chemical properties—is critical and must be optimized to ensure the hybrid molecule can adopt the necessary conformations to bind effectively to both targets. nih.gov
Table 1: Potential Target Combinations for MTDLs based on the this compound Scaffold
| Target Class 1 (from Nicotinic Acid) | Target Class 2 (from Thiophene) | Potential Therapeutic Area |
| VEGFR-2 nih.gov | COX/LOX Enzymes nih.gov | Cancer, Inflammation |
| Nicotinic Acetylcholine (B1216132) Receptors (nAChRs) nih.gov | Monoamine Oxidase (MAO) | Neurodegenerative Diseases |
| Retinoic acid receptor-related orphan receptors (RORs) techscience.com | Histone Deacetylases (HDACs) nih.gov | Cancer, Autoimmune Diseases |
Integration with Fragment-Based Drug Discovery (FBDD) Approaches
Fragment-Based Drug Discovery (FBDD) has become a powerful strategy for identifying novel chemical starting points for drug development. nih.govnih.gov This method uses biophysical techniques to screen libraries of low-molecular-weight compounds (fragments) to identify weak but high-quality binders to a biological target. nih.govyoutube.com These initial fragment hits are then grown or linked to create more potent, drug-like molecules. nih.govfrontiersin.org
The this compound scaffold can be deconstructed into its fundamental fragments: nicotinic acid, thiophene, and potentially smaller units like acetyl-thiophene. These fragments could be included in screening libraries to identify "hot spots" on various protein targets. nih.gov
For example, screening a library containing a nicotinic acid fragment against a target could reveal a binding pocket. Subsequently, a thiophene-containing fragment could be identified that binds to an adjacent site. A key FBDD strategy, known as fragment linking, could then be employed to connect these two fragments, potentially recreating a more potent molecule similar to the parent compound. blogspot.com This approach allows for the systematic exploration of chemical space around the target's binding site and ensures that the final molecule has favorable physicochemical properties, a hallmark of FBDD. astx.com
Application of Chemoinformatics and Big Data Analytics
Chemoinformatics and big data analytics are indispensable tools in modern drug discovery, enabling the prediction of molecular properties, the identification of potential biological targets, and the design of novel compounds through computational means. researchgate.net For this compound, these in silico methods offer a rapid and cost-effective way to guide future research.
Computational studies can be employed to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of virtual libraries of derivatives, helping to prioritize compounds with drug-like characteristics for synthesis. nih.govresearchgate.net Molecular docking simulations can predict the binding modes of these derivatives within the active sites of various enzymes or receptors, providing insights into structure-activity relationships (SAR). researchgate.nettechscience.comnih.gov For instance, docking studies on thiophene derivatives have successfully complemented experimental anticancer screening results by predicting favorable interactions within the target's binding pocket. techscience.comtechscience.com
Furthermore, big data approaches, such as analyzing large-scale public databases (e.g., PubChem, ChEMBL), could identify proteins that are known to bind with ligands structurally similar to either the nicotinic acid or the acetylthiophene moiety. This can lead to "target-fishing" or hypothesis generation for new therapeutic applications of this compound derivatives. A bibliometric analysis of research on nicotinic acetylcholine receptor (nAChR) channels, for example, highlighted key research hotspots and trends that could inform the design of novel modulators. nih.gov
Development of Novel Assay Platforms for Mechanistic Studies
To fully understand the biological effects of this compound and its future derivatives, the development of sophisticated assay platforms is essential. These platforms are crucial for elucidating mechanisms of action, determining target engagement, and assessing functional cellular outcomes.
Given that the nicotinic acid moiety is a known ligand for nicotinic acetylcholine receptors (nAChRs), high-throughput screening (HTS) assays could be developed using cell lines expressing specific nAChR subtypes. nih.goved.ac.uk These assays could utilize fluorescent indicators of ion flux (e.g., calcium indicators) or membrane potential to rapidly screen compound libraries for agonist or antagonist activity. High-resolution structural biology techniques, such as cryo-electron microscopy (cryo-EM), have been instrumental in understanding how ligands bind to nAChRs and could be applied to complexes with novel derivatives. mdpi.com
For potential enzymatic targets, such as those inhibited by thiophene derivatives, biochemical assays are required. nih.gov For example, if a derivative is designed to inhibit a specific kinase, an in vitro kinase assay measuring the phosphorylation of a substrate would be necessary. To understand the mode of inhibition (e.g., competitive, non-competitive), detailed enzyme kinetic studies, such as Michaelis-Menten analysis, would be performed. nih.gov
Potential for Derivatization in Probe Development for Biological Systems
Chemical probes are indispensable tools for studying biological systems. They are small molecules designed to selectively interact with a specific biological target, allowing for the visualization and functional interrogation of that target in its native environment. The this compound scaffold is a promising starting point for the development of such probes.
The thiophene ring, in particular, is a component of many fluorescent dyes. rsc.orgrsc.org Its tunable electronic and optical properties make it an attractive core for creating novel fluorophores. rsc.orgresearchgate.net By chemically modifying the this compound structure—for example, by extending the conjugation of the thiophene system or attaching fluorogenic groups—it may be possible to create fluorescent probes. Such probes could be used to track the molecule's uptake and distribution within cells via fluorescence microscopy. nih.gov Thiophene-based probes have been successfully developed to detect biologically important molecules like NAD(P)H and to track the cellular trafficking of drugs. nih.govnih.gov
Derivatization could also be used to create affinity-based probes. By attaching a reactive group or a photo-crosslinker to the molecule, it could be used to covalently label its biological target(s). Subsequent proteomic analysis could then definitively identify the protein partners of the compound, providing direct evidence of its mechanism of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
